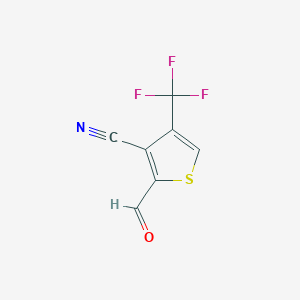

2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile

CAS No.: 2243516-48-3

Cat. No.: VC4548646

Molecular Formula: C7H2F3NOS

Molecular Weight: 205.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2243516-48-3 |

|---|---|

| Molecular Formula | C7H2F3NOS |

| Molecular Weight | 205.15 |

| IUPAC Name | 2-formyl-4-(trifluoromethyl)thiophene-3-carbonitrile |

| Standard InChI | InChI=1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H |

| Standard InChI Key | GVPSYEYFIMOVKG-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(S1)C=O)C#N)C(F)(F)F |

Introduction

2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile is a complex organic compound featuring a thiophene ring, which is a five-membered heterocyclic ring containing sulfur. The compound includes a formyl group (CHO), a trifluoromethyl group (CF3), and a nitrile group (CN). These functional groups contribute to its unique chemical properties and potential applications in organic synthesis and pharmaceutical chemistry.

Synthesis and Preparation

The synthesis of 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile typically involves multi-step reactions starting from simpler thiophene derivatives. Common methods include:

-

Formylation Reactions: Using formylating agents like DMF and POCl3 to introduce the formyl group.

-

Trifluoromethylation: Employing trifluoromethylating reagents to add the CF3 group.

-

Cyanation: Introducing the nitrile group through cyanation reactions.

These steps require careful control of reaction conditions to achieve high yields and purity.

Applications and Potential Uses

While specific applications of 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile are not widely documented, compounds with similar structures are often explored in:

-

Pharmaceutical Chemistry: As intermediates for synthesizing drugs with potential biological activity.

-

Organic Synthesis: As building blocks for more complex molecules due to their reactive functional groups.

-

Materials Science: For developing new materials with unique properties.

Safety and Handling

Handling 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile requires caution due to its potential reactivity and toxicity. Safety measures include:

-

Protective Equipment: Wearing gloves, goggles, and lab coats.

-

Ventilation: Working in well-ventilated areas to prevent inhalation of vapors.

-

Storage: Keeping the compound away from incompatible substances and in sealed containers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume